molecular formula C9H9NO3S B1157221 CAY10565

CAY10565

Cat. No.: B1157221
M. Wt: 211.2
InChI Key: OUCJPOXOGCRTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10565 is a member of a new class of S-nitrosothiol species that act as NO donors under acidic conditions. It decomposes with a half-life of 130 minutes in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 71% and 44% at pH 6.0 and 7.4, respectively.

Scientific Research Applications

1. Wound Healing in Diabetic Rats

CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist similar to CAY10565, has been found to accelerate wound healing in diabetic rats. It promotes keratinocyte migration and indirectly stimulates fibroblast activity, enhancing wound closure. This suggests that this compound may have potential applications in treating diabetic wounds (Luo et al., 2017).

2. Development of Wound Healing Promoters

Building upon the properties of CAY10583, researchers have explored the structure-activity relationship for CAY scaffold-based BLT2 agonists, including this compound. These derivatives show promising in vitro wound healing activity, indicating potential for developing new wound healing promoters (Hernandez‐Olmos et al., 2020).

3. HDAC6 Inhibition in Transformed Fibroblasts

CAY10603, structurally similar to this compound, is an effective inhibitor of HDAC6 histone deacetylase in murine fibroblasts transformed with oncogenes. At low concentrations, it blocks the cell cycle and promotes senescence without inducing apoptotic death. This implies that this compound might have applications in cancer research, particularly in studying cellular senescence and proliferation (Kukushkin & Svetlikova, 2019).

4. Phosphoinositide Sensing in Fibroblasts

A fluorescence sensor named CAY, designed for polyphosphorylated phosphoinositides, shows a change in signal in fibroblasts' dynamic membrane structures. This suggests that this compound could be relevant in studying phosphoinositide-mediated signal transduction in cellular processes like growth, survival, and motility (Cicchetti et al., 2004).

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.2

InChI

InChI=1S/C9H9NO3S/c1-12-7-4-2-6(3-5-7)8-9(11)13-10-14-8/h2-5,8-9H,1H3

InChI Key

OUCJPOXOGCRTEY-UHFFFAOYSA-N

SMILES

COc1ccc(cc1)C1[S]=NOC1O

Synonyms

4-(p-methoxyphenyl)-1,3,2-Oxathiazolylium-5-olate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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